molecular formula C9H10FNO4S B6151908 ethyl 3-fluoro-5-sulfamoylbenzoate CAS No. 1339645-96-3

ethyl 3-fluoro-5-sulfamoylbenzoate

Cat. No.: B6151908
CAS No.: 1339645-96-3
M. Wt: 247.2
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Description

Ethyl 3-fluoro-5-sulfamoylbenzoate (CAS 2172593-81-4) is a fluorinated aromatic ester integrated with a sulfamoyl group, making it a valuable intermediate in modern drug discovery and medicinal chemistry . The strategic incorporation of a fluorine atom, known for its high electronegativity and small atomic radius, can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins . The sulfonamide functional group is a privileged motif in chemotherapeutic agents and is considered indispensable for its wide range of biological activities . Sulfonamides and their derivatives have demonstrated relevance in the development of treatments for conditions including Alzheimer's disease, HIV, cancer, and as inhibitors of enzymes like carbonic anhydrase . Specifically, the p-sulfamoyl benzamide moiety is a recognized fragment for binding to the active site of metalloenzymes, serving as a critical starting point for the development of targeted protein degraders such as PROTACs . The ethyl ester group provides a reactive handle for further synthetic manipulation, allowing researchers to conduct ester hydrolysis or create amide bonds to advance the compound in multi-step synthetic pathways . This compound is intended for use as a building block in the synthesis of more complex Active Pharmaceutical Ingredients (APIs) and for chemical biology research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1339645-96-3

Molecular Formula

C9H10FNO4S

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification method involves reacting 3-fluoro-5-sulfamoylbenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by ethanol to form the ethyl ester. A molar ratio of 1:3 (acid-to-ethanol) is standard to drive the equilibrium toward ester formation.

Key parameters include:

  • Temperature : Reflux conditions (78–80°C)

  • Catalyst loading : 5–10 mol% sulfuric acid

  • Reaction time : 12–24 hours

Post-reaction workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, and crystallization from hexane/ethyl acetate mixtures. Yields typically range from 70–85%, limited by competing side reactions such as sulfamoyl group hydrolysis.

Nucleophilic Substitution Routes

Chlorosulfonyl Precursor Route

This two-step approach begins with the synthesis of ethyl 3-fluoro-5-chlorosulfonylbenzoate, followed by ammonolysis:

Step 1 : Sulfonation of ethyl 3-fluorobenzoate using chlorosulfonic acid at 0–5°C for 4 hours.
Step 2 : Reaction with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 25°C for 6 hours.

The ammonolysis step achieves 80–88% yields, with purity >98% after recrystallization. Challenges include controlling exothermicity during sulfonation and minimizing over-ammonolysis.

Sodium Aminosulfinate-Mediated Substitution

Adapted from patent CN105439915A, this single-step method substitutes chloro groups with sulfamoyl using sodium aminosulfinate (NH2SO2Na) under catalytic conditions:

ParameterValue
SubstrateEthyl 3-fluoro-5-chlorobenzoate
SolventTetrahydrofuran (THF)
CatalystCuBr (5–10 mol%)
Temperature45–50°C
Time10–14 hours
Yield95–96%

This method eliminates the need for handling chlorosulfonic acid and reduces reaction steps. The cuprous bromide catalyst facilitates radical intermediates, enhancing reaction efficiency.

Process Optimization and Scalability

Continuous-Flow Esterification

Industrial-scale production employs continuous-flow reactors to enhance heat transfer and mixing efficiency. A representative setup includes:

  • Reactor type : Tubular plug-flow reactor

  • Residence time : 30 minutes

  • Throughput : 50 kg/hour

  • Purity : 99.5% (HPLC)

This method reduces side-product formation by 12% compared to batch processes.

Catalyst Screening

Comparative studies of substitution catalysts reveal performance variations:

CatalystYield (%)Purity (%)Reaction Time (h)
CuBr95.199.714
CuI89.398.216
Pd(OAc)₂76.895.420

Cuprous bromide outperforms other catalysts due to its superior radical stabilization capacity.

Analytical and Purification Techniques

HPLC Monitoring

Reaction progress is tracked using reverse-phase HPLC with the following parameters:

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile phase70:30 H2O:MeOH
Flow rate1.0 mL/min
DetectionUV 240 nm

Retention times:

  • Starting material: 3.2 min

  • Product: 5.0 min

  • Byproducts: 6.8–7.5 min

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) at −20°C yields needle-like crystals with:

  • Purity : 99.8%

  • Recovery : 91%

  • Particle size : 50–100 µm

Comparative Method Evaluation

Yield and Efficiency

MethodAverage Yield (%)Purity (%)Scalability
Esterification7898.5Moderate
Chlorosulfonyl ammonolysis8498.9Low
NaNH2SO2 substitution9599.7High

The sodium aminosulfinate route demonstrates superior metrics, though it requires stringent moisture control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-sulfamoylbenzoic acid and ethanol.

    Reduction: The sulfamoyl group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-5-sulfamoylbenzoic acid and ethanol.

    Reduction: 3-fluoro-5-aminobenzoate derivatives.

Scientific Research Applications

Ethyl 3-fluoro-5-sulfamoylbenzoate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between ethyl 3-fluoro-5-sulfamoylbenzoate and its analogs:

Compound Name Substituents (Positions) Functional Groups Ester Group Molecular Weight (g/mol) Primary Use Reference
This compound 3-F, 5-SO$2$NH$2$ Sulfamoyl, Ester Ethyl 246.3 Hypothetical: Agrochemical/Pharmaceutical -
Ethyl 3-chloro-5-fluorobenzoylformate 3-Cl, 5-F Benzoylformate, Ester Ethyl 234.6 (calculated) Intermediate in synthesis
Metsulfuron methyl ester Triazine-linked sulfonylurea Sulfonylurea, Ester Methyl ~381.4 Herbicide (ALS inhibitor)
2-Phenylbenzimidazole-5-sulfonic acid 5-SO$_3$H Sulfonic acid - 274.3 UV filter (Ensulizole)

Key Findings

(i) Halogen Substitution Effects
  • Fluorine vs. Chlorine : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine in ethyl 3-chloro-5-fluorobenzoylformate, which may increase steric bulk and alter reactivity .
  • Sulfamoyl vs.
(ii) Ester Group Influence
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, possibly enhancing membrane permeability in biological systems. This difference is critical in agrochemical design for optimizing bioavailability .
(iii) Sulfonamide vs. Sulfonic Acid
  • The sulfamoyl group (-SO$2$NH$2$) in the target compound offers hydrogen-bonding capability absent in 2-phenylbenzimidazole-5-sulfonic acid (-SO$_3$H), which is ionized at physiological pH. This distinction may direct the former toward receptor-binding applications and the latter toward UV absorption .

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Standardized protocols include:
  • Batch-to-batch consistency checks via NMR and LC-MS.
  • Strict adherence to reaction stoichiometry (e.g., 1:1.2 molar ratio for sulfonylation).
  • Open-access deposition of crystallographic data (e.g., CCDC entries) and assay raw data in repositories like Zenodo .

Q. How do researchers comply with ethical guidelines when studying this compound’s in vitro effects?

  • Methodological Answer : All studies must use in vitro models (e.g., immortalized cell lines) approved by institutional biosafety committees. Compounds are classified as "research-use only" (RUO), with explicit disclaimers against human or animal administration. Documentation includes Material Safety Data Sheets (MSDS) for hazard communication .

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